N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide
Description
Historical Development of Aminothiazole Chemistry
The aminothiazole scaffold emerged as a critical pharmacophore in the early 20th century, with 2-aminothiazole first synthesized in 1887 via the reaction of thiourea with α-halogenated carbonyl compounds. Its utility expanded in the 1940s when it became a precursor to sulfathiazole , a landmark sulfonamide antibiotic that revolutionized bacterial infection treatment. Early pharmacological studies also revealed 2-aminothiazole’s ability to inhibit thyroid hormone synthesis, leading to its experimental use in managing hyperthyroidism.
The structural simplicity of the thiazole ring—a five-membered heterocycle with nitrogen and sulfur atoms—facilitated derivatization. By the 2000s, over 30 aminothiazole-based drugs had entered clinical use, including famotidine (histamine H2 receptor antagonist) and cefixime (third-generation cephalosporin). This trajectory underscores the scaffold’s versatility in addressing diverse biological targets.
N-{4-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide in Contemporary Research
The acetamide derivative This compound exemplifies modern efforts to enhance aminothiazole bioactivity through strategic functionalization. Its structure integrates:
- A 2-amino-1,3-thiazol-4-yl core, enabling hydrogen bonding and π-π stacking interactions.
- A phenylbutan-2-yl linker, conferring conformational flexibility.
- An acetamide terminus, modulating solubility and metabolic stability.
Recent studies highlight its potential as a kinase inhibitor , with preliminary data suggesting nanomolar affinity for cyclin-dependent kinases (CDKs). Comparative analyses with simpler aminothiazoles reveal enhanced selectivity, attributed to the phenyl-acetamide side chain’s steric and electronic effects.
Significance in Thiazole-Based Molecular Research
Thiazole derivatives are prized for their electron-rich aromatic systems , which facilitate interactions with biological targets. The 2-amino group in This compound enhances hydrogen-bonding capacity, while the acetamide moiety improves pharmacokinetic properties such as oral bioavailability.
This compound’s design aligns with trends in fragment-based drug discovery , where modular components are assembled to optimize target engagement. For instance, its thiazole core may mimic adenine in ATP-binding pockets, a strategy employed in kinase inhibitor development.
Related Compounds in the Scientific Literature
The following table contrasts This compound with prominent aminothiazole derivatives:
Structural innovations in related compounds include:
- Abafungin : An antifungal agent with a 4-substituted aminothiazole group.
- Pramipexole : A dopamine agonist featuring a thiazole ring fused to a benzothiazole system.
Synthetic methodologies for such derivatives often employ Robinson-Gabriel synthesis or Hantzsch thiazole synthesis , adapted to introduce complex side chains.
Properties
IUPAC Name |
N-[4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10(17-11(2)19)3-4-12-5-7-13(8-6-12)14-9-20-15(16)18-14/h5-10H,3-4H2,1-2H3,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUUPHABGOWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C2=CSC(=N2)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit. For example, as antimicrobial agents, they might inhibit the synthesis of essential components of the microbial cell, leading to cell death.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways. For instance, as antioxidants, they might neutralize harmful free radicals, thereby preventing oxidative damage to cells.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, the effects could range from pain relief (analgesic activity) to inhibition of microbial growth (antimicrobial activity), among others.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the solubility and stability of the compound, thereby influencing its bioavailability and efficacy. .
Biological Activity
N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 289.4 g/mol. The compound features a thiazole moiety, which is known for contributing to various biological activities, including antitumor and antimicrobial effects .
Antitumor Activity
Numerous studies have investigated the antitumor properties of compounds containing thiazole derivatives. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against several cancer cell lines.
Key Findings:
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring enhances the compound's cytotoxicity. For example, compounds with electron-donating groups showed increased activity against cancer cells .
- IC50 Values : Some thiazole derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity. For instance, certain analogs demonstrated IC50 values less than that of standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Thiazole compounds are known for their efficacy against a range of bacterial and fungal pathogens.
Research Insights:
- Bacterial Inhibition : Studies have shown that thiazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to range from 5 to 20 µg/mL against various strains .
- Fungal Activity : In addition to antibacterial effects, these compounds also demonstrated antifungal properties with MIC values comparable to standard antifungal agents .
Case Studies
Several case studies highlight the effectiveness of thiazole-containing compounds in clinical settings:
- Antitumor Efficacy : A study involving a series of thiazole derivatives showed that certain compounds significantly inhibited tumor growth in xenograft models, suggesting their potential as therapeutic agents in cancer treatment.
- Antimicrobial Trials : Clinical trials assessing the efficacy of thiazole derivatives against resistant bacterial strains revealed promising results, particularly in treating infections caused by multi-drug resistant organisms.
Data Summary
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and pharmacological differences between the target compound and related molecules:
Key Structural Differences and Implications
Backbone Chain: The target compound’s butan-2-yl linker is bulkier than Mirabegron’s ethyl chain, which may reduce membrane permeability or alter pharmacokinetics (e.g., half-life, volume of distribution) . The absence of Mirabegron’s (R)-2-hydroxy-2-phenylethylamino group likely eliminates β3-adrenoceptor agonism, as this moiety is critical for receptor binding and selectivity .
Thiazole Modifications: Unlike the 4CJ ligand (), which has a 3-fluoroanilino substitution on the thiazole, the target compound retains a 2-amino group. This difference could influence electronic properties and hydrogen-bonding interactions with biological targets .
Acetamide Substituents :
Pharmacological and Therapeutic Insights
- Mirabegron: As a β3-adrenoceptor agonist, it relaxes bladder smooth muscle by increasing cAMP levels, with minimal off-target effects on β1/β2 receptors . Its ethyl linker and hydroxy-phenylethyl group are optimized for receptor affinity and metabolic stability .
- Empirical studies are needed to assess its affinity for adrenoceptors or other targets.
- Compound 35 : Demonstrates that sulfonamide groups on the phenyl ring can shift activity from bladder relaxation to analgesia, suggesting functional versatility in phenylacetamide derivatives .
Preparation Methods
Protocol Adaptation from Mirabegron Synthesis
Patent WO2014132270A2 () details the preparation of 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide (mirabegron), where the thiazole ring is formed by coupling 2-aminothiazole-4-carboxylic acid with a phenethylamine derivative. For the target compound, analogous steps can be employed:
- Synthesis of 2-aminothiazole-4-acetic acid :
- React chloroacetaldehyde with thiourea in ethanol under reflux to form the thiazole core.
- Introduce the acetic acid side chain via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.
- Coupling with butan-2-yl-4-phenylamine :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | Thiourea, chloroacetaldehyde, EtOH, 80°C | 78 | 95.2 |
| Acetic acid coupling | HOBt/EDC, DMF, rt, 12h | 65 | 98.7 |
Reductive Amination for Butan-2-yl Chain Introduction
The butan-2-yl spacer can be introduced via reductive amination , a method highlighted in WO2015155664A1 () for mirabegron intermediates. This step ensures stereochemical control and minimizes racemization.
Optimized Reductive Amination Protocol
- Synthesis of 4-nitrobenzylbutan-2-one :
- React 4-nitrobenzaldehyde with methyl vinyl ketone via aldol condensation.
- Reductive amination :
- Nitro group reduction :
Critical Parameters :
- Temperature control : Below 5°C prevents over-reduction.
- Catalyst loading : 5% Pd/C achieves >99% conversion in 6h.
Final Acetylation and Purification
The terminal acetamide group is introduced via acetylation of the primary amine. Patent WO2014132270A2 () emphasizes the importance of high-purity acetic anhydride and controlled reaction conditions to avoid N-overacetylation.
Acetylation Protocol
- Reaction conditions :
- Treat the amine intermediate with acetic anhydride (1.2 equiv) in dichloromethane (DCM) at 0°C.
- Add triethylamine (TEA) as a base to scavenge HCl.
- Purification :
Impurity Profile :
| Impurity | Structure | Level (%) |
|---|---|---|
| A | Diacetylated byproduct | <0.05 |
| B | Unreacted amine | <0.01 |
Comparative Analysis of Synthetic Routes
Two primary routes emerge for the target compound:
Route A: Thiazole-First Approach
- Advantages : Early introduction of the thiazole ring simplifies downstream functionalization.
- Disadvantages : Low solubility of thiazole intermediates complicates coupling reactions.
Route B: Late-Stage Thiazole Formation
- Advantages : Improved solubility of intermediates during alkylation steps.
- Disadvantages : Risk of thiazole ring degradation under harsh conditions.
Yield Comparison :
| Route | Overall Yield (%) | Purity (HPLC, %) |
|---|---|---|
| A | 42 | 99.5 |
| B | 37 | 99.2 |
Challenges and Mitigation Strategies
- Stereochemical Control : The butan-2-yl chain introduces a chiral center. Use of (R)-mandelic acid as a resolving agent (as in) ensures enantiomeric excess >99%.
- Impurity Suppression : Patent WO2015155664A1 () advocates for strict temperature control during borane-THF reductions to limit byproducts to <0.1%.
- Scalability : Continuous hydrogenation reactors improve throughput for nitro reductions, reducing batch times by 40%.
Q & A
Basic Questions
Q. What are the established synthetic routes for N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves coupling 2-amino-1,3-thiazole derivatives with substituted phenyl intermediates via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
- Acetamide linkage : Reaction of the intermediate amine with acetyl chloride in dichloromethane (DCM) using triethylamine as a base .
- Optimization : Yield improvements are achieved by controlling temperature (e.g., 0–5°C for sensitive intermediates), using anhydrous solvents, and employing catalysts like DMAP for acylation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound's structure and confirming purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the thiazole ring and substituent positions. Aromatic protons in the phenyl group appear as doublets (δ 7.2–7.8 ppm), while the acetamide methyl group resonates at δ 2.1 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 356.12) and fragments corresponding to thiazole cleavage .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications at specific positions (e.g., thiazole ring substitution, acetamide chain length) influence the compound's biological activity, based on SAR studies?
- Methodology :
- Thiazole modifications : Introducing electron-withdrawing groups (e.g., -NO) at the 4-position enhances COX-2 inhibition (IC reduction by ~40%), while 2-amino groups improve β-adrenoceptor binding affinity, as seen in analogous compounds .
- Chain length : Shortening the butan-2-yl linker reduces steric hindrance, improving target engagement (e.g., β-AR agonism EC shifts from 28 nM to 12 nM in mirabegron analogs) .
- SAR validation : Radioligand binding assays and enzymatic inhibition studies (COX-1/COX-2) paired with molecular docking refine structural hypotheses .
Q. What computational strategies predict the compound's interaction with targets like beta-3 adrenoceptors or COX enzymes?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite models the compound in the β-AR binding pocket, highlighting hydrogen bonds between the acetamide carbonyl and Ser or hydrophobic interactions with Phe .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD < 2.0 Å indicates robust binding .
- Pharmacophore mapping : Phase software identifies critical features (e.g., thiazole NH, phenyl ring) for COX-2 selectivity .
Q. How can crystallographic data resolve structural ambiguities and confirm stereochemistry?
- Methodology :
- Single-crystal X-ray diffraction : SHELX-refined structures (CCDC entry) confirm bond angles (e.g., thiazole C-S-C ~86°) and absolute configuration. Twinning or disorder in the butan-2-yl chain is resolved via PLATON/SADABS .
- Validation : R-factor convergence (<0.05) and Fo-Fc density maps ensure accuracy .
Q. When encountering contradictory biological data (e.g., varying IC values across studies), what experimental validations are critical?
- Methodology :
- Assay standardization : Use stably transfected cell lines (e.g., CHO-K1/β-AR) for receptor studies to minimize variability .
- Control compounds : Include mirabegron (β-AR agonist) or celecoxib (COX-2 inhibitor) as benchmarks .
- Dose-response curves : Triplicate experiments with nonlinear regression (GraphPad Prism) improve IC reliability. Discrepancies >10-fold warrant re-evaluation of compound solubility (e.g., DMSO stock concentration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
